![molecular formula C11H16N4O3S B2521124 1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole CAS No. 2034553-50-7](/img/structure/B2521124.png)
1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole
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Description
“1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole” is a novel compound with a molecular formula of C11H16N4O3S and a molecular weight of 284.33. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms , and a furan ring, which is a five-membered aromatic heterocycle with an oxygen atom .
Chemical Reactions Analysis
Pyrazoles and furans can participate in a variety of chemical reactions. Pyrazoles can undergo reactions such as N-alkylation, N-acylation, and reactions at the carbon atoms of the ring . Furans can participate in reactions such as oxidation, reduction, and electrophilic substitution . The specific chemical reactions that “1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole” can undergo are not available in the sources I found.Scientific Research Applications
Dye Precursors and Colorants
Given its furan and pyrazole moieties, this compound could serve as a precursor for dyes and colorants. Furan derivatives have been used in the synthesis of diazo disperse dyes . Researchers might explore its ability to impart specific colors to textiles, inks, or other materials. Understanding its chromophoric properties and stability would be essential.
properties
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-14(2)19(16,17)13-4-5-15-8-11(7-12-15)10-3-6-18-9-10/h3,6-9,13H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCVRJNXLAMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine |
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